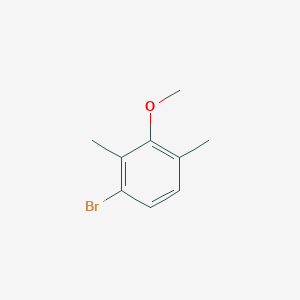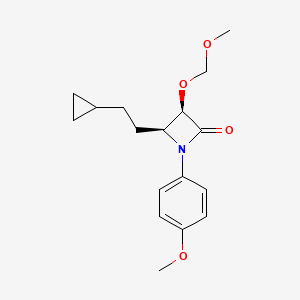![molecular formula C27H31N3 B6307499 2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine CAS No. 1035570-68-3](/img/structure/B6307499.png)
2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine is a chelating tridentate ligand known for its ability to form stable complexes with various metal ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine typically involves the condensation reaction between 2,6-diacetylpyridine and 2-n-propylaniline. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine can undergo various chemical reactions, including:
Coordination Reactions: Forms complexes with transition metals such as iron, cobalt, and chromium.
Oxidation and Reduction: Participates in redox reactions when coordinated with metal ions.
Substitution Reactions: The imino groups can be involved in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts such as iron(II) chloride or cobalt(II) chloride in an inert atmosphere.
Oxidation and Reduction: Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Substitution Reactions: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Coordination Complexes: Metal-ligand complexes with varying geometries depending on the metal ion.
Oxidation Products: Oxidized forms of the ligand or metal-ligand complexes.
Substitution Products: Modified ligands with different substituents on the imino groups.
Wissenschaftliche Forschungsanwendungen
2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine has several scientific research applications:
Catalysis: Used as a ligand in catalytic systems for polymerization reactions and the synthesis of organic compounds.
Material Science: Forms coordination polymers with unique electronic and magnetic properties.
Medicinal Chemistry: Investigated for its potential in drug design due to its ability to form stable complexes with biologically relevant metal ions.
Environmental Chemistry: Utilized in the fixation and conversion of carbon dioxide into valuable chemicals.
Wirkmechanismus
The mechanism of action of 2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine primarily involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can stabilize the metal ion in various oxidation states, facilitating catalytic reactions. The ligand’s structure allows for the formation of stable chelate rings, enhancing the overall stability of the metal-ligand complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Bis-[1-(phenylimino)ethyl]pyridine
- 2,6-Bis-[1-(2,6-dimethylphenylimino)ethyl]pyridine
- 2,6-Bis-[1-(2,6-diisopropylphenylimino)ethyl]pyridine
Uniqueness
2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine is unique due to the presence of the n-propyl group, which can influence the steric and electronic properties of the ligand. This can result in different coordination geometries and reactivity compared to its analogs .
Eigenschaften
IUPAC Name |
1-[6-[C-methyl-N-(2-propylphenyl)carbonimidoyl]pyridin-2-yl]-N-(2-propylphenyl)ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3/c1-5-12-22-14-7-9-16-26(22)28-20(3)24-18-11-19-25(30-24)21(4)29-27-17-10-8-15-23(27)13-6-2/h7-11,14-19H,5-6,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZQZZVUVYYHSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1N=C(C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3CCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Fluorobicyclo[2.2.2]octan-1-ol](/img/structure/B6307454.png)



![2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine](/img/structure/B6307491.png)
![tert-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate](/img/structure/B6307513.png)




